(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxoisoindole moiety, a difluorocyclobutane ring, and a tert-butoxycarbonyl-protected amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the dioxoisoindole intermediate, followed by the introduction of the difluorocyclobutane ring and the tert-butoxycarbonyl-protected amine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate: shares similarities with other dioxoisoindole derivatives and difluorocyclobutane compounds.
This compound:
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its combination of a dioxoisoindole moiety, a difluorocyclobutane ring, and a tert-butoxycarbonyl-protected amine group makes it a versatile and valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H20F2N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C19H20F2N2O6/c1-17(2,3)28-16(27)22(4)18(9-19(20,21)10-18)15(26)29-23-13(24)11-7-5-6-8-12(11)14(23)25/h5-8H,9-10H2,1-4H3 |
InChI Key |
NVJBSAXBZIBERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC(C1)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.